molecular formula C6H12ClNO B1365869 2-chloro-N-isopropyl-N-methylacetamide CAS No. 39086-71-0

2-chloro-N-isopropyl-N-methylacetamide

Cat. No.: B1365869
CAS No.: 39086-71-0
M. Wt: 149.62 g/mol
InChI Key: KRNJHVCQNNAHIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-isopropyl-N-methylacetamide is an organic compound with the molecular formula C6H12ClNO. It is a tertiary amide, characterized by the presence of a chlorine atom, an isopropyl group, and a methyl group attached to the nitrogen atom. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-chloro-N-isopropyl-N-methylacetamide can be synthesized through the reaction of 2-chloroacetyl chloride with N-isopropyl-N-methylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-isopropyl-N-methylacetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: In the presence of water and an acid or base, the amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form secondary amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous solvents.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed

    Nucleophilic substitution: Various substituted amides depending on the nucleophile used.

    Hydrolysis: 2-chloroacetic acid and N-isopropyl-N-methylamine.

    Oxidation and Reduction: N-oxides or secondary amines.

Scientific Research Applications

2-chloro-N-isopropyl-N-methylacetamide is utilized in several scientific research fields:

    Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein modification.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-isopropyl-N-methylacetamide involves its interaction with nucleophilic sites in biological molecules. The chlorine atom can be displaced by nucleophiles present in enzymes or proteins, leading to the formation of covalent bonds and subsequent modification of the biological activity of these molecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in various biochemical applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-isopropylacetamide
  • 2-chloro-N-methylacetamide
  • N-isopropyl-N-methylacetamide

Comparison

2-chloro-N-isopropyl-N-methylacetamide is unique due to the presence of both an isopropyl and a methyl group attached to the nitrogen atom, along with a chlorine atom on the acetamide moiety. This combination of substituents imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, 2-chloro-N-isopropylacetamide lacks the methyl group, which can significantly alter its reactivity and interaction with biological molecules.

Properties

IUPAC Name

2-chloro-N-methyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-5(2)8(3)6(9)4-7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNJHVCQNNAHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429270
Record name 2-chloro-N-isopropyl-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39086-71-0
Record name 2-chloro-N-isopropyl-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-isopropyl-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-isopropyl-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
2-chloro-N-isopropyl-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
2-chloro-N-isopropyl-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
2-chloro-N-isopropyl-N-methylacetamide
Reactant of Route 6
Reactant of Route 6
2-chloro-N-isopropyl-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.